1-乙基-5-氟-2-甲基苯并咪唑

描述

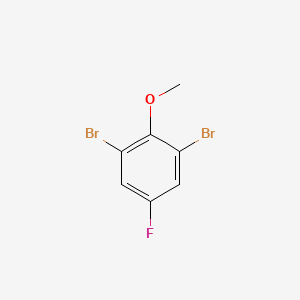

1-Ethyl-5-fluoro-2-methylbenzimidazole is a derivative of the benzimidazole family, a class of compounds known for their diverse biological activities and potential use as drugs . Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system, which can be substituted at various positions to yield compounds with varying properties and activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the core benzimidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of 2-arylbenzimidazole aglycones from 4-fluoro-3-nitrobenzoic acid has been reported to proceed efficiently under microwave irradiation, yielding the desired benzimidazoles in excellent yields within a short time frame . Similarly, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole involved a reduction step with Pd/C in a hydrogen atmosphere, demonstrating the versatility of benzimidazole chemistry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system and the spatial arrangement of substituents, which can significantly influence the compound's biological activity. X-ray crystallography has been used to determine the structure of such compounds, confirming the predicted structures from chemical and spectral analysis . The dihedral angles between the planes of the benzimidazole and substituent rings are of particular interest as they can affect the molecule's interaction with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including glycosylation, which involves attaching sugar moieties to the benzimidazole ring. This has been demonstrated in the synthesis of 1-(2′-α-O-D-glucopyranosyl ethyl) 2-arylbenzimidazoles via one-pot glycosylation . Additionally, benzimidazoles can act as ligands in metal complexes, coordinating through nitrogen atoms to form stable chelates, as seen in the synthesis of mixed ligand metal-complexes with 2-amino-1-ethylbenzimidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. These properties are crucial for the compound's pharmacokinetic profile and its suitability as a drug candidate. For example, the introduction of a fluorine atom, as in 1-ethyl-5-fluoro-2-methylbenzimidazole, can enhance the compound's metabolic stability and lipophilicity, potentially improving its bioavailability .

科学研究应用

材料科学和化学中的潜在应用

离子液体与环境安全

对离子液体的研究,包括与咪唑化合物相关的研究,突显了它们由于能够溶解各种生物聚合物如纤维素和壳聚糖而在工业应用中的潜力。研究强调了理解这些物质的毒性和环境影响对确保其在技术中安全使用的重要性(Ostadjoo et al., 2018)。这表明,类似化合物如1-乙基-5-氟-2-甲基苯并咪唑可以被探索用于类似的应用,考虑到它们的结构和功能相关性。

氟化合物在医学研究中的见解

抗真菌和抗微生物特性

对氟康唑的临床药理学的回顾和研究突显了它转化为DNA合成的有效抑制剂,表明人们对氟化合物的抗微生物特性有着普遍的兴趣(Pacifici, 2020)。这表明,氟化苯并咪唑可能具有类似应用的潜力,利用氟原子对生物活性的影响。

癌症化疗

氟代嘧啶类化合物,如5-氟尿嘧啶,由于能够抑制参与核酸合成的关键酶而被广泛用于癌症化疗。这突显了氟化合物在治疗应用中的作用,并暗示了1-乙基-5-氟-2-甲基苯并咪唑在癌症研究中的潜在研究领域,特别是在理解其与生物分子和途径的相互作用方面(Gmeiner, 2020)。

属性

IUPAC Name |

1-ethyl-5-fluoro-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLDCZPLWNLTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379008 | |

| Record name | 1-ethyl-5-fluoro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-fluoro-2-methylbenzimidazole | |

CAS RN |

708-34-9 | |

| Record name | 1-ethyl-5-fluoro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

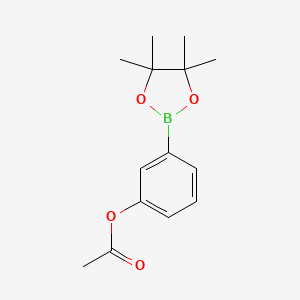

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)